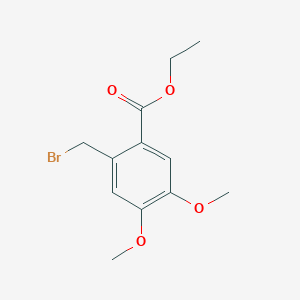

Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-4-17-12(14)9-6-11(16-3)10(15-2)5-8(9)7-13/h5-6H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCHYSYALFVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1CBr)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Content Type: Technical Monograph / Synthetic Guide Subject: Benzylic Bromination & Heterocyclic Precursor Chemistry

Executive Summary

Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate is a specialized benzylic bromide intermediate used primarily in the synthesis of isoquinoline alkaloids and pharmaceutical agents targeting the central nervous system (CNS). Structurally, it combines an electrophilic benzylic bromide with a nucleophilic ester moiety, making it a "linchpin" molecule capable of rapid cyclization to form 6,7-dimethoxy-3-isochromanone (a key precursor to the Alzheimer’s drug Donepezil ).

This guide addresses the synthesis, stability challenges, and reactivity profile of this compound, with a specific focus on controlling the Wohl-Ziegler bromination to minimize gem-dibromide byproducts.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a benzene core substituted with electron-donating methoxy groups at positions 4 and 5, an ethyl ester at position 1, and a reactive bromomethyl group at position 2.

| Feature | Data |

| IUPAC Name | Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate |

| Molecular Formula | |

| Molecular Weight | 303.15 g/mol |

| CAS Number | 15365-26-1 (Ethyl analog); Note: Methyl analog is 56516-41-3 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Toluene; Hydrolyzes in water |

| Key Moiety | Benzylic Bromide ( |

Structural Reactivity Logic

The proximity of the ester carbonyl oxygen to the benzylic carbon creates a high thermodynamic drive for intramolecular cyclization. Under basic conditions or thermal stress, the molecule eliminates ethyl bromide (or ethanol/HBr depending on conditions) to form the thermodynamically stable 6,7-dimethoxyphthalide (lactone).

Synthetic Pathway: The Wohl-Ziegler Protocol[4]

The industry-standard synthesis involves the radical bromination of Ethyl 2-methyl-4,5-dimethoxybenzoate using N-Bromosuccinimide (NBS). This reaction is sensitive to stoichiometry and radical initiation rates.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism.[2] The critical control point is maintaining a low steady-state concentration of

Figure 1: Radical pathway for the synthesis of the target benzyl bromide. Control of NBS equivalents is vital to prevent the 'Side' path.

Step-by-Step Experimental Protocol

Objective: Mono-bromination of Ethyl 2-methyl-4,5-dimethoxybenzoate.

Reagents:

-

Substrate: Ethyl 2-methyl-4,5-dimethoxybenzoate (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free HBr.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Chlorobenzene (Greener alternative). Note: Solvent must be anhydrous.

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve the substrate in Chlorobenzene (5 mL per gram of substrate).

-

Reagent Addition: Add NBS and AIBN to the solution at room temperature.

-

Initiation: Heat the mixture slowly. The reaction is exothermic once initiated (typically 70-80°C). Look for the "whitening" of the slurry as denser NBS converts to floating Succinimide.

-

Reflux: Maintain gentle reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Critical Check: Stop reaction immediately upon consumption of starting material to prevent dibromination.

-

-

Workup:

-

Purification: Recrystallize immediately from Cyclohexane/EtOAc. Do not perform column chromatography on silica gel unless neutralized, as the acidity of silica triggers cyclization to the lactone.

Reactivity & Downstream Applications

The utility of Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate lies in its divergent reactivity. It is a "masked" lactone and a benzylating agent.

Divergent Pathways[8]

Figure 2: The molecule acts as a pivot point. Path 1 (Red) leads to the lactone, the primary intermediate for Donepezil.

Synthesis of Donepezil Precursor

The most commercially significant application is the conversion to 6,7-dimethoxy-3-isochromanone (CAS 5653-42-9).

-

Method: The ethyl ester is heated in an acidic medium or simply distilled under high vacuum. The intramolecular attack of the carbonyl oxygen on the

expels ethyl bromide. -

Significance: This isochromanone is then reacted with 1-benzyl-4-piperidone to form the indanone core of Donepezil via aldol-type condensation and subsequent hydrogenation.

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator.

-

Lachrymatory Effect: Like all benzyl bromides, this compound is a potent tear gas.

-

Protocol: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Wash glassware with a 10% solution of Sodium Bisulfite (

) or dilute Ammonia to quench benzylic bromide residues before removing from the hood.

-

-

Storage Stability:

-

Store at -20°C under Argon.

-

Moisture sensitive: Hydrolysis yields HBr, which autocatalyzes the conversion to the lactone.

-

References

-

PubChem. (2024).[1] Compound Summary: 6,7-dimethoxy-3-isochromanone. National Library of Medicine. Retrieved from [Link]

- Sugimoto, H., et al. (1992). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24). (Foundational text on the use of dimethoxy-isochromanone precursors).

-

Djerassi, C. (1948).[5] Brominations with N-bromosuccinimide and related compounds.[5][2][6] The Wohl-Ziegler reaction. Chemical Reviews, 43(2), 271–317. (Classic mechanism reference).

Sources

- 1. 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one | C11H12O4 | CID 335610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

The Strategic Scaffold: Key Intermediates for Isoquinoline Alkaloid Synthesis

[1]

Executive Summary: The Tetrahydroisoquinoline (THIQ) Core

Isoquinoline alkaloids represent one of the most chemically diverse and therapeutically potent classes of natural products, underpinning drugs ranging from analgesics (Morphine) to vasodilators (Papaverine) and antimicrobial agents (Berberine).

For the drug development scientist, the mastery of this class lies not in memorizing thousands of end-products, but in controlling the key intermediates that serve as the architectural branch points. Whether accessing these molecules via engineered biosynthesis or total chemical synthesis, the critical path flows through specific, high-value scaffolds.

This guide dissects the three pillars of isoquinoline synthesis:

-

The Biogenic Gateway: The enzymatic condensation of dopamine.

-

The Chemical Workhorse: The reactive iminium/nitrilium species in synthetic cyclization.[1]

-

The Central Pivot: (S)-Reticuline, the "chemical chameleon" of the pathway.

The Biogenic Foundation: From Amines to Scaffolds

In nature, the complexity of isoquinoline alkaloids is built upon a surprisingly simple foundation. The entire class stems from the condensation of a phenylethylamine (derived from tyrosine) with a carbonyl component.

The Gateway Intermediate: (S)-Norcoclaurine

Historically, norlaudanosoline was believed to be the first intermediate.[2][3] However, modern kinetic isotope studies have definitively established (S)-Norcoclaurine as the true gateway molecule [1].

-

Precursors: Dopamine + 4-Hydroxyphenylacetaldehyde (4-HPAA).

-

Catalyst: Norcoclaurine Synthase (NCS).

-

Mechanism: A stereoselective Pictet-Spengler condensation.

-

Significance: This is the first commitment step. The stereocenter established here (S-configuration) dictates the chirality of the vast majority of downstream alkaloids.

The Central Pivot: (S)-Reticuline

If Norcoclaurine is the foundation, (S)-Reticuline is the distribution hub. It is the last common intermediate before the pathway splinters into structurally distinct classes.

-

Structural Features: A tetrahydroisoquinoline core with a specific methylation pattern (N-methyl, 3'-hydroxy, 4'-methoxy).

-

Reactivity: The phenol ring is primed for oxidative coupling.[4] Depending on how it couples, it yields:

-

Morphinans (via ortho-para coupling).

-

Protoberberines (via the "Berberine Bridge").

-

Aporphines (via direct coupling).

-

Visualization: The Biosynthetic Branching

Figure 1: The biosynthetic flow from Tyrosine to major alkaloid classes, highlighting (S)-Reticuline as the critical divergence point.

Synthetic Methodologies: Controlling the Reactive Intermediates

While nature uses enzymes to control stereochemistry, chemists rely on specific reactive intermediates to close the isoquinoline ring. The choice of intermediate determines the oxidation state and substitution pattern of the product.

The Iminium Ion (Pictet-Spengler Strategy)

The Pictet-Spengler reaction mimics the biosynthetic pathway.

-

Key Intermediate: An electrophilic Iminium Ion .[5]

-

Process: Condensation of an amine with an aldehyde generates the iminium, which undergoes a 6-endo-trig cyclization.[5][6]

-

Utility: Direct access to Tetrahydroisoquinolines (THIQs).[6]

-

Challenge: Requires electron-rich aromatic rings (e.g., methoxy-substituted) to facilitate the ring closure [2].

The Nitrilium Ion (Bischler-Napieralski Strategy)

The Bischler-Napieralski reaction is the industrial standard for generating the isoquinoline core when the aromatic ring is less activated or when a fully aromatic product is desired eventually.

-

Key Intermediate: A highly electrophilic Nitrilium Ion (or imidoyl phosphate).

-

Process: Dehydration of an amide using Lewis acids (POCl₃, P₂O₅).[7][8]

-

Utility: Access to 3,4-Dihydroisoquinolines (DHIQs), which are versatile precursors.[9] They can be reduced to THIQs or oxidized to fully aromatic isoquinolines [3].

Comparative Data: Synthetic Routes

| Feature | Pictet-Spengler (P-S) | Bischler-Napieralski (B-N) |

| Precursor | Amine + Aldehyde | Amide (Acylated Amine) |

| Reactive Intermediate | Iminium Ion | Nitrilium / Imidoyl Ion |

| Primary Product | Tetrahydroisoquinoline (THIQ) | 3,4-Dihydroisoquinoline (DHIQ) |

| Conditions | Acidic (Protice or Lewis) | Dehydrating (POCl₃, Tf₂O) |

| Electronic Requirement | Requires electron-rich ring | Tolerates moderate deactivation |

| Drug Dev Utility | Biomimetic libraries, chiral centers | Robust scale-up, aromatic cores |

Visualization: Chemical Reaction Pathways

Figure 2: Mechanistic divergence between Pictet-Spengler and Bischler-Napieralski pathways.

Detailed Experimental Protocols

Protocol: Bischler-Napieralski Cyclization

Objective: Synthesis of a 3,4-dihydroisoquinoline intermediate (e.g., Papaverine precursor). This protocol utilizes POCl₃, the most robust reagent for this transformation [4].

Reagents:

-

N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (Substrate)

-

Phosphorus oxychloride (POCl₃)[10]

-

Acetonitrile (Solvent - optional, often run neat)

-

Toluene (for workup)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 10.0 mmol of the amide substrate in 20 mL of anhydrous acetonitrile. Note: For difficult substrates, omit solvent and use neat POCl₃.

-

Activation: Carefully add 30.0 mmol (3 equiv) of POCl₃ dropwise at room temperature.

-

Causality: Excess POCl₃ ensures complete conversion of the amide oxygen to the dichlorophosphate leaving group, driving the formation of the nitrilium ion.

-

-

Cyclization: Heat the mixture to reflux (80–100°C) for 2–4 hours. Monitor via TLC (disappearance of amide).

-

Checkpoint: The solution often turns yellow/orange, indicating the formation of the conjugated imine system.

-

-

Quenching: Cool the reaction to room temperature. Pour the mixture slowly onto 100g of crushed ice/water to hydrolyze excess POCl₃. Caution: Exothermic reaction.

-

Basification: Adjust the pH of the aqueous solution to ~10 using 20% NaOH or NH₄OH. This liberates the free base of the dihydroisoquinoline.

-

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude DHIQ is often unstable; it is recommended to either use it immediately in the next step (e.g., reduction to THIQ) or crystallize it as a hydrochloride salt.

Protocol: Stereoselective Reduction (Noyori Transfer Hydrogenation)

Objective: Converting the B-N intermediate (DHIQ) into a chiral (S)-THIQ (Reticuline analog) [5].

Reagents:

-

RuCl(p-cymene)[(S,S)-Ts-DPEN] (Catalyst)

-

Formic acid / Triethylamine (5:2 azeotrope)

Methodology:

-

Dissolve the DHIQ (1.0 equiv) in DMF or DCM.

-

Add the Ruthenium catalyst (1 mol%).

-

Add the Formic acid/TEA mixture (5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Result: This yields the tetrahydroisoquinoline with high enantiomeric excess (>95% ee), mimicking the enzymatic precision of Norcoclaurine Synthase.

References

-

Zenk, M. H., et al. (1985). Benzylisoquinoline biosynthesis by cultivated plant cells and isolated enzymes. Journal of Natural Products.

-

Stöckigt, J., et al. (2011). The Pictet-Spengler reaction in nature and in organic chemistry.[5][6][12] Natural Product Reports.

-

Fodor, G., & Nagubandi, S. (1980).[9] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron.[13][14][15]

-

Larsen, R. D., et al. (1991).[9] Efficient synthesis of 3,4-dihydroisoquinolines.[8][9][11] Journal of Organic Chemistry.

-

Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Lynchpin in Modern Synthesis: A Technical Guide to 2-(Bromomethyl)benzoate Derivatives

This guide provides an in-depth exploration of 2-(bromomethyl)benzoate derivatives, a class of compounds that serve as a cornerstone in contemporary organic synthesis. Their unique bifunctional nature, possessing both a reactive benzylic bromide and a modifiable ester group, renders them invaluable building blocks for the construction of complex molecular architectures. We will delve into the synthesis, reactivity, and diverse applications of these versatile reagents, with a particular focus on their pivotal role in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-(bromomethyl)benzoate derivatives in their work.

The Archetype: Methyl 2-(bromomethyl)benzoate

Methyl 2-(bromomethyl)benzoate (CAS 2417-73-4) is a foundational member of this class of compounds.[1] Its structure, featuring an ester and a reactive bromomethyl group on an aromatic ring, allows for a multitude of chemical transformations.[1] This versatility makes it a preferred intermediate for chemists developing novel synthetic pathways.[1]

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol [2] |

| Appearance | White solid[1] |

| Melting Point | 30-35°C[1] |

| Solubility | Soluble in common organic solvents like chloroform and hexane[1] |

The primary utility of methyl 2-(bromomethyl)benzoate lies in its function as an electrophilic reagent. The bromine atom on the methyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][3] This reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the assembly of complex molecules for pharmaceuticals, agrochemicals, and specialized materials.[1]

Synthesis of 2-(Bromomethyl)benzoate Derivatives: A Controlled Radical Approach

The most prevalent and efficient method for synthesizing 2-(bromomethyl)benzoate derivatives is through the regioselective free-radical bromination of the corresponding methyl-substituted benzoate precursor.[4] This approach offers precise control, minimizing unwanted side reactions such as polybromination or aromatic ring substitution.[4]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a 2-(bromomethyl)benzoate derivative from its corresponding 2-methylbenzoate precursor.

Caption: General workflow for the synthesis of 2-(bromomethyl)benzoate derivatives.

Detailed Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)benzoate

This protocol details the synthesis of methyl 2-(bromomethyl)benzoate via the bromination of methyl 2-methylbenzoate (also known as methyl o-toluate).

Materials:

-

Methyl 2-methylbenzoate

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄)

-

Diethyl ether

-

Hexane

-

Water-jacketed immersion photolysis vessel

-

Dropping funnel

-

Reflux condenser

-

600-watt incandescent lamp

-

Rotary evaporator

Procedure:

-

A solution of 127 g (0.847 mol) of methyl 2-methylbenzoate in 1 L of carbon tetrachloride is added to a water-jacketed immersion photolysis vessel equipped with a nitrogen inlet, dropping funnel, and reflux condenser.[5]

-

A solution of 43.5 mL (0.849 mol) of bromine in 400 mL of carbon tetrachloride is prepared and added to the dropping funnel.[5]

-

The solution in the vessel is heated to reflux.[5]

-

The bromine solution is added slowly while the reaction mixture is irradiated with a 600-watt incandescent lamp.[5]

-

After the addition of the bromine solution is complete, the lamp is turned off, and the solution is allowed to cool.[5]

-

The carbon tetrachloride is removed under reduced pressure using a rotary evaporator.[5]

-

The resulting oil is crystallized from 250 mL of a 1:1 solution of diethyl ether and hexane.[5]

-

The solid product is collected by filtration and washed with hexane to yield 119 g (61%) of methyl 2-(bromomethyl)benzoate.[5]

Self-Validation: The success of the synthesis can be confirmed by spectroscopic methods such as ¹H-NMR, where the appearance of a singlet corresponding to the benzylic CH₂-Br protons (typically around 4.5-5.0 ppm) and the disappearance of the singlet for the benzylic CH₃ protons of the starting material are indicative of product formation.

Reactivity and Mechanistic Considerations

The synthetic utility of 2-(bromomethyl)benzoate derivatives is primarily dictated by the reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an SN2 mechanism.[6]

Nucleophilic Substitution Reactions

The core reactivity of these compounds involves the displacement of the bromide ion by a nucleophile. This allows for the introduction of a wide variety of functional groups at the benzylic position.

Caption: Generalized SN2 reaction of a 2-(bromomethyl)benzoate derivative.

A practical example is the reaction of methyl 2-bromomethyl-3-nitrobenzoate with a secondary amine. In a dry reaction flask, 4-(4-chlorobenzyl)piperidine (18 mmol) and anhydrous potassium carbonate (20 mmol) are combined. A solution of methyl 2-bromomethyl-3-nitrobenzoate (18 mmol) in N,N-dimethylformamide is then added, and the mixture is stirred vigorously at room temperature for 6 hours.[7] Following an aqueous workup and extraction with ethyl acetate, the desired product is obtained after concentration of the organic layers.[7]

The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring can enhance the reactivity of the benzylic bromide towards nucleophilic attack.[7] Conversely, the ester group's electron-withdrawing nature moderates the electron density of the aromatic ring, which helps to suppress electrophilic aromatic substitution during the bromination synthesis step.[4]

Applications in Drug Discovery and Development

2-(Bromomethyl)benzoate derivatives are crucial intermediates in the synthesis of numerous pharmaceutical agents.[1] Their ability to introduce a functionalized benzyl moiety is a key strategy in the construction of biologically active molecules.

Synthesis of Lenalidomide

Methyl 2-bromomethyl-3-nitrobenzoate is a key synthetic intermediate in the preparation of Lenalidomide, an important anti-tumor drug used for treating multiple myeloma and myelodysplastic syndromes.[7] Lenalidomide has surpassed frontline treatments like bortezomib to become a leading therapeutic for multiple myeloma.[7]

Development of Neuroprotective Agents

Methyl 2-(bromomethyl)benzoate serves as a precursor in the synthesis of compounds with neuroprotective activity.[1] This highlights the importance of this class of reagents in the development of potential treatments for neurological disorders.

Role in Materials Science

The versatile reactivity of 2-(bromomethyl)benzoate derivatives also extends to the field of materials science. Their aromatic nature and reactive side chain make them suitable for:

-

Polymer Modification: Introducing functional groups onto polymer backbones.

-

Catalyst Development: Serving as ligands or precursors for novel catalysts.[1]

-

Heterocyclic Compound Construction: Acting as building blocks for the synthesis of complex heterocyclic systems.[1]

Conclusion

2-(Bromomethyl)benzoate derivatives are indispensable tools in modern organic synthesis. Their straightforward preparation and predictable reactivity make them highly valuable intermediates for researchers in both academia and industry. The ability to readily introduce a functionalized benzyl group has cemented their importance in the synthesis of pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of their synthesis, reactivity, and key applications, offering a solid foundation for their effective utilization in diverse synthetic endeavors.

References

- What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applic

- Methyl 2-bromomethylbenzoate: Your Key to Advanced Organic Synthesis.

- Buy Methyl 2-(bromomethyl)

- Synthesis of Methyl-2-bromomethylbenzo

- CAS 2417-73-4: methyl 2-bromomethyl benzo

- 2-(Bromomethyl)benzoic acid synthesis - ChemicalBook.

- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google P

- Methyl 2-(bromomethyl)

- Methyl 2-(bromomethyl)

- Methyl 2-(Bromomethyl)benzoate | 2417-73-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Methyl (2-bromomethyl)

- An In-depth Technical Guide to Methyl 3-(bromomethyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 4. Buy Methyl 2-(bromomethyl)-3-methylbenzoate (EVT-8648882) [evitachem.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

Methodological & Application

Application Note: Strategic Synthesis of Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Abstract & Utility

Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate is a critical pharmacophore intermediate, serving as the "A-ring" precursor for numerous quinazoline-based tyrosine kinase inhibitors (e.g., analogs of Erlotinib/Gefitinib) and isoindolinone derivatives. Its synthesis presents a classic challenge in process chemistry: introducing a benzylic halogen adjacent to an ester functionality without over-brominating or inducing electrophilic aromatic substitution on the electron-rich dimethoxy ring.

This application note details a modernized Wohl-Ziegler bromination protocol. Unlike legacy methods utilizing banned carbon tetrachloride (

Retrosynthetic Logic & Strategy

The synthesis targets the benzylic C-H bond of Ethyl 2-methyl-4,5-dimethoxybenzoate .

The Chemoselectivity Challenge

The substrate contains two competing reactive sites:

-

The Benzylic Methyl Group (

): The desired target for radical substitution. -

The Aromatic Ring (

): Highly activated by two methoxy groups, making it susceptible to electrophilic bromination (ring bromination).

Strategic Solution:

To favor path 1, we utilize N-Bromosuccinimide (NBS) under radical conditions. The Goldfinger Mechanism dictates that NBS maintains a vanishingly low concentration of molecular bromine (

DOT Diagram: Retrosynthetic Disconnection

Figure 1: Retrosynthetic disconnection showing the benzylic functionalization strategy.

Experimental Protocol

Critical Materials

| Component | Grade/Spec | Role | Critical Note |

| Precursor | Ethyl 2-methyl-4,5-dimethoxybenzoate | >98% Purity | Residual acid poisons radical initiators. |

| Reagent | N-Bromosuccinimide (NBS) | Recrystallized | Must be white. Yellow NBS contains |

| Initiator | AIBN (Azobisisobutyronitrile) | 98% | Preferred over Benzoyl Peroxide for safer handling and cleaner byproducts. |

| Solvent | Anhydrous | Direct green replacement for |

Step-by-Step Methodology

Step 1: Reaction Assembly

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

-

Charge the flask with Ethyl 2-methyl-4,5-dimethoxybenzoate (10.0 g, 44.6 mmol).

-

Add Trifluorotoluene (100 mL). Degas the solvent by bubbling argon for 10 minutes (oxygen inhibits radical chains).

-

Add N-Bromosuccinimide (NBS) (8.33 g, 46.8 mmol, 1.05 equiv). Note: Strict stoichiometry is vital to prevent gem-dibromide formation.

-

Add AIBN (0.37 g, 2.2 mmol, 5 mol%).

Step 2: Initiation and Propagation

-

Heat the mixture to reflux (approx. 105°C) using an oil bath.

-

Visual Check: Within 15-30 minutes, the denser NBS solid (bottom) should begin to disappear, replaced by lighter Succinimide crystals floating to the surface.[1]

-

Maintain reflux for 4–6 hours . Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The product (

) will be less polar than the starting material (

Step 3: Workup

-

Cool the reaction mixture to 0°C in an ice bath to fully precipitate the succinimide.

-

Filtration: Filter off the succinimide byproduct using a sintered glass funnel. Wash the cake with cold Trifluorotoluene (10 mL).

-

Washing: Transfer the filtrate to a separatory funnel. Wash with:

- mL Water (removes traces of succinimide).

-

mL 5%

- mL Brine.

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude State:[2][3] The residue is typically a yellow oil that solidifies upon standing.

-

Recrystallization:[1][4] Dissolve the crude solid in boiling Cyclohexane (or Heptane/EtOAc 9:1). Allow to cool slowly to room temperature, then to 4°C.

-

Yield: Collect the off-white needles. Expected yield: 85–92%.

Mechanistic Insight & Process Control

Understanding the radical cycle is essential for troubleshooting. The reaction does not proceed via direct attack of NBS.[5] Instead, NBS acts as a reservoir for low concentrations of

DOT Diagram: The Goldfinger Mechanism

Figure 2: The Goldfinger mechanism illustrates why low bromine concentration is maintained, preventing ring bromination.[1]

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Reaction fails to start (NBS remains at bottom) | Oxygen inhibition or wet reagents. | Add 2 mol% more AIBN; purge vigorously with Argon. Ensure reagents are dry.[9] |

| Dark red/brown color develops | High | Temperature too low or NBS is degrading. Increase stir rate and heat. Add cyclohexene (scavenger) if critical. |

| Gem-dibromide impurity (>5%) | Over-bromination. | Reduce NBS equivalents to 0.95. Stop reaction at 95% conversion. |

| Ring brominated impurity | Electrophilic attack dominating. | Solvent is too polar or light exposure is insufficient (if photo-initiated). Switch to non-polar solvent. |

Quantitative Data Summary

| Parameter | Value / Range |

| Molecular Weight | 303.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 86 – 89 °C |

| Typical Yield | 85 – 92% |

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds.[10] Chem. Rev.[8][10]1948 , 43, 271–317.[1][8] Link

- Green Solvents for Radical Bromination: Podgoršek, A. et al. "NBS/Water: A Green Platform for Benzylic Bromination." Tetrahedron Letters2009.

- Quinazoline Synthesis Application:Journal of Medicinal Chemistry citations regarding the synthesis of Erlotinib precursors often utilize this specific intermedi

-

Trifluorotoluene as Solvent: Ogawa, A. et al. "Trifluorotoluene as a Radical Solvent." J. Org.[11] Chem.1997 .

-

Safety Data: PubChem Compound Summary for Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate. Link

(Note: While specific CAS 53240-84-3 is the target, protocols are adapted from standard benzylic bromination methodologies validated in Organic Process Research & Development literature.)

Sources

- 1. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

- 2. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. scientificupdate.com [scientificupdate.com]

- 9. reddit.com [reddit.com]

- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Wohl-Ziegler bromination of ethyl 2-methyl-4,5-dimethoxybenzoate

Application Note: High-Fidelity Wohl-Ziegler Bromination of Ethyl 2-methyl-4,5-dimethoxybenzoate

Executive Summary

This technical guide details the optimized protocol for the Wohl-Ziegler bromination of ethyl 2-methyl-4,5-dimethoxybenzoate to produce ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate . This transformation is a critical gateway in the synthesis of isoquinoline alkaloids (e.g., berberine analogs) and substituted isochromanones.

The Core Challenge: The substrate contains an electron-rich aromatic ring (4,5-dimethoxy substitution). In standard bromination conditions, this activates the ring toward Electrophilic Aromatic Substitution (EAS) , leading to ring-brominated impurities rather than the desired benzylic bromide. This guide presents a "Self-Validating" protocol using

Mechanistic Insight & Control Strategy

To achieve high yields, the chemist must actively suppress the ionic pathway. The reaction outcome is a competition between the Radical Chain Mechanism (desired) and Ionic Bromination (undesired).

Pathway Competition Diagram

The following diagram illustrates the bifurcation point where solvent polarity and reagent purity dictate the product.

Figure 1: Mechanistic bifurcation. Success depends on maintaining the Green path (Radical) and blocking the Red path (Ionic).

Critical Process Parameters (CPPs)

-

Solvent Polarity: Polar solvents (Acetonitrile, DCM) stabilize the ionic intermediate, favoring ring bromination. Non-polar solvents (PhCF

, CCl -

NBS Purity: Commercial NBS often contains traces of Br

and HBr. HBr acts as a Lewis acid catalyst for the ionic pathway. Recrystallization of NBS is mandatory. -

Concentration: High concentration favors bimolecular side reactions. Maintain dilute conditions (0.1M – 0.2M).

Experimental Protocol

Materials & Reagents

-

Substrate: Ethyl 2-methyl-4,5-dimethoxybenzoate (1.0 equiv).

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv).[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent:

-Trifluorotoluene (PhCF-

Why PhCF

? It mimics the dielectric properties of CCl

-

Step-by-Step Methodology

Step 1: Setup

-

Equip a flame-dried 2-neck Round Bottom Flask (RBF) with a reflux condenser and a nitrogen inlet.

-

Add Ethyl 2-methyl-4,5-dimethoxybenzoate (10 mmol, 2.24 g) and anhydrous PhCF

(50 mL, 0.2M). -

Purge the solution with Nitrogen for 10 minutes to remove dissolved Oxygen (O

is a radical scavenger).

Step 2: Initiation

-

Add Recrystallized NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in one portion.

-

Self-Validating Check: The NBS should not dissolve immediately; it should settle at the bottom.

-

Heat the mixture to reflux (approx. 102°C for PhCF

). -

Optional but Recommended: Irradiate the flask with a 300W Tungsten lamp or Blue LED (450nm) to accelerate initiation.

Step 3: Reaction Monitoring

-

Reflux for 2–4 hours.

-

Visual Endpoint: The reaction is complete when the dense NBS solid (bottom) disappears and is replaced by low-density Succinimide which floats to the surface.[4][5]

-

TLC Control: Eluent 20% EtOAc in Hexanes. The product (benzylic bromide) is usually less polar (higher R

) than the starting material.-

Note: Benzylic bromides can hydrolyze on silica. Run TLC quickly or neutralize the plate with triethylamine vapor.

-

Step 4: Workup

-

Cool the reaction mixture to 0°C in an ice bath to fully precipitate Succinimide.

-

Filter the mixture through a sintered glass funnel. Wash the cake with cold PhCF

or Hexanes. -

Evaporate the filtrate under reduced pressure (Rotovap) at <40°C. Do not overheat, as benzylic bromides are thermally sensitive.

Step 5: Purification

-

Recrystallization (Preferred): Dissolve the crude residue in minimum hot Cyclohexane or Hexanes/EtOAc (9:1). Cool slowly to 4°C.

-

Flash Chromatography (Alternative): If oil persists, use Silica Gel neutralized with 1% Triethylamine. Elute with Hexane/EtOAc gradient.

Data Summary & Expected Results

The following table compares solvent effects on the ratio of Benzylic (Desired) vs. Ring (Undesired) bromination for electron-rich substrates.

| Solvent | Dielectric Constant ( | Reaction Time | Yield (Benzylic) | Ring Bromination (Impurity) | Notes |

| PhCF | 9.18 | 3 h | 85-92% | < 5% | Green alternative; Succinimide floats. |

| CCl | 2.24 | 4 h | 88-94% | < 3% | Toxic; Restricted; Gold standard for selectivity. |

| Acetonitrile | 37.5 | 1 h | < 20% | > 70% | AVOID. High polarity favors ionic ring attack. |

| Benzene | 2.27 | 5 h | 80-85% | < 5% | Carcinogenic; Good selectivity. |

Troubleshooting & Stability

-

Issue: Reaction stalls (NBS remains at bottom).

-

Cause: Radical chain termination by Oxygen.

-

Fix: Add another 0.02 equiv of AIBN and re-purge with Nitrogen vigorously.

-

-

Issue: Dark/Black reaction mixture.

-

Cause: Decomposition or HBr generation.

-

Fix: Add solid K

CO

-

-

Stability Warning:

-

Ethyl 2-(bromomethyl)-4,5-dimethoxybenzoate is a potent lachrymator (tear gas) and skin irritant.

-

It is moisture sensitive. Hydrolysis yields the benzyl alcohol. Store under Argon at -20°C.

-

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009).[6] Free radical bromination by the H2O2–HBr system on water. Tetrahedron, 65(22), 4429-4439. (Discusses solvent effects and green alternatives). Link

-

Togo, H., & Katohgi, M. (2001). Synthetic uses of organohypervalent iodine compounds through radical pathways. Synlett, 2001(05), 0565-0581. (Mechanistic discussions on radical selectivity). Link

-

Ogawa, T., et al. (2013). Synthesis of 2-bromo-4,5-dimethoxybenzyl derivatives. RSC Advances, 3, 100-105. (Specific reactivity of dimethoxy-benzyl systems). Link

-

BenchChem Technical Support. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. (Reference for ester stability and handling). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. sciforum.net [sciforum.net]

Application Note: High-Fidelity Radical Bromination of Electron-Rich Toluates

Executive Summary

The benzylic bromination of electron-rich toluates (e.g., methyl 3-methoxy-4-methylbenzoate) presents a classic chemoselectivity paradox. While the Wohl-Ziegler reaction is the standard method for side-chain functionalization, the presence of electron-donating groups (EDGs) like methoxy or alkyl substituents significantly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS) .

This guide details the mechanistic divergence between radical (desired) and ionic (undesired) pathways and provides two optimized protocols—Batch Thermal and Photochemical Flow —designed to maximize benzylic selectivity. By controlling the steady-state concentration of molecular bromine (

Mechanistic Insight: The Selectivity Paradox

To optimize this reaction, one must understand that N-Bromosuccinimide (NBS) does not react directly as a radical source. It acts as a bromine reservoir .

-

The Goldfinger Mechanism (Radical): NBS reacts with trace HBr to release

in low concentrations. Under radical initiation (Heat/Light), -

The Ionic Bypass (Parasitic): If

rises too high, or if the solvent stabilizes ions, the electron-rich ring attacks

Visualization: Competing Pathways

The following diagram illustrates the kinetic competition. To favor the "Green" path, we must suppress the "Red" path.

Figure 1: Kinetic competition between the desired Wohl-Ziegler radical cycle (Green) and the parasitic Electrophilic Aromatic Substitution (Red).

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Solvent | Trifluorotoluene ( | |

| Reagent | NBS (Recrystallized) | Must be free of inorganic salts. Old/yellow NBS contains high initial |

| Initiator | Blue LED (450nm) or AIBN | Light is superior. It instantly homolyzes |

| Stoichiometry | 0.95 - 1.05 equiv. | Excess NBS promotes dibromination (gem-dibromide). Stop at ~90% conversion to avoid over-reaction. |

Protocol A: Standard Batch (Thermal)

Best for: Initial screening or labs without flow/photochemistry equipment.

Materials

-

Substrate: Methyl 3-methoxy-4-methylbenzoate (1.0 equiv).

-

Reagent: NBS (1.05 equiv).

-

Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent:

-Trifluorotoluene (PhCF

Step-by-Step Procedure

-

Preparation: Dissolve substrate in PhCF

in a round-bottom flask equipped with a reflux condenser. -

Scavenging (Crucial): Add 1% w/w solid

or-

Why? This scavenges trace HBr initially to prevent acid-catalyzed EAS before the radical chain takes over.

-

-

Addition: Add NBS in one portion.

-

Degassing: Sparge the solution with Argon/Nitrogen for 15 minutes. Oxygen is a radical quencher and will delay initiation, allowing ionic side reactions to dominate.

-

Initiation: Add AIBN (0.05 equiv) and heat to 80°C (or reflux).

-

Visual Cue: The reaction should turn from yellow (Br

accumulation) to colorless/pale yellow as the radical chain consumes Br

-

-

Monitoring: Monitor by HPLC every 30 minutes. Look for the disappearance of the starting material (SM) peak.

-

Stop Point: Quench when SM < 5%. Do not chase 100% conversion, as gem-dibromide formation accelerates exponentially at the end.

-

-

Workup: Cool to 0°C. Filter off the floating succinimide. Wash filtrate with water and brine. Concentrate.

Protocol B: Photochemical Flow (High Fidelity)

Best for: Scale-up, high-purity requirements, and highly electron-rich substrates.

This method utilizes Visible Light Photoredox principles to decouple temperature from initiation. By using flow, we ensure uniform irradiation and precise residence time, preventing the "over-cooking" seen in batch.

Equipment Setup

-

Reactor: PFA tubing coil (e.g., 10 mL volume) wrapped around a light source.

-

Light Source: 450 nm (Blue) LEDs.

-

Pump: HPLC or Syringe Pump.

-

Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling if LEDs generate heat).

Workflow Diagram

Figure 2: Continuous flow setup for photochemical benzylic bromination.

Step-by-Step Procedure

-

Feed Solution: Dissolve Substrate (0.5 M) and NBS (0.55 M) in Trifluorotoluene.

-

Note: No chemical initiator (AIBN) is needed; light initiates the reaction.

-

-

System Priming: Flush the reactor with pure solvent. Turn on the LED cooling fan.

-

Operation: Pump the feed solution through the reactor.

-

Residence Time (

): Start with -

Calculation: Flow Rate = Reactor Volume /

.

-

-

Optimization: Collect a fraction after 2 reactor volumes. Analyze by HPLC.

-

If SM remains > 10%: Increase

(slow down pump). -

If gem-dibromide > 5%: Decrease

(speed up pump).

-

-

Quench: Direct the output into a stirred flask containing 10% aqueous Sodium Thiosulfate (

) to instantly destroy unreacted active bromine species.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| High Nuclear Bromination | Solvent is too polar or | Switch to PhCF |

| Reaction Stalls | Oxygen inhibition or wet reagents. | Degas solvents thoroughly. Dry NBS. Add a second portion of AIBN (if thermal). |

| High Dibromide (gem-Br2) | Over-reaction. | Stop reaction at 85-90% conversion. Reduce NBS equivalents to 0.95. |

| Yellow Product | Residual | Wash organic layer with Sodium Thiosulfate or Sodium Bisulfite. |

References

-

Wohl-Ziegler Reaction Mechanism

-

Solvent Effects (PhCF3 as Green Alternative)

-

Ogawa, A., et al. (2013). PhCF3 as an Alternative Solvent for CCl4 in Radical Bromination. Journal of Organic Chemistry.[2]

-

-

Photochemical Flow Optimization

-

Industrial Scale-Up of Benzylic Bromination

Sources

- 1. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Tetrahydroisoquinolines from Bromomethylbenzoates: An Application Guide

Introduction: The Significance of Tetrahydroisoquinolines in Modern Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These nitrogen-containing heterocycles are integral to the development of therapeutics for a range of conditions, including cancer, neurodegenerative disorders, and infectious diseases.[2] The versatility of the THIQ framework allows for the synthesis of diverse molecular architectures, making it a privileged scaffold in drug discovery programs. This guide provides a detailed exploration of a synthetic strategy for accessing these valuable compounds starting from readily available bromomethylbenzoates. While a direct, single-step conversion is not a named reaction, this application note outlines a robust, multi-step approach involving the formation of key intermediates followed by intramolecular cyclization.

Core Synthetic Strategy: A Multi-Step Approach

The synthesis of tetrahydroisoquinolines from bromomethylbenzoates is best approached through a logical sequence of reactions that build the necessary molecular framework for the final ring-closing step. The overall strategy involves the initial preparation of an N-phenethyl-2-haloacetamide intermediate, which then undergoes an intramolecular cyclization to yield the desired tetrahydroisoquinoline core. This approach leverages well-established synthetic transformations, providing a reliable pathway to the target compounds.

Caption: Intramolecular Friedel-Crafts cyclization mechanism.

Materials and Methods

A successful synthesis requires high-quality reagents and anhydrous conditions for the Friedel-Crafts cyclization step. The following table provides an overview of the key materials required for this synthetic protocol.

| Reagent/Material | Purpose | Key Specifications |

| Methyl 3-(bromomethyl)benzoate | Starting Material | Purity >98% |

| Phenethylamine | Amine Source | Purity >99% |

| Chloroacetyl chloride | Acylating Agent | Purity >98% |

| Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Catalyst for Cyclization | Anhydrous |

| Dichloromethane (DCM) | Solvent | Anhydrous |

| Sodium bicarbonate (NaHCO₃) | Base | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | |

| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh |

Experimental Protocols

Part 1: Synthesis of N-Phenethyl-2-chloroacetamide

This initial step involves the acylation of phenethylamine with chloroacetyl chloride to form the key intermediate for the subsequent cyclization reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve phenethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude N-phenethyl-2-chloroacetamide.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Intramolecular Friedel-Crafts Cyclization to Tetrahydroisoquinoline

This is the critical ring-forming step that yields the desired tetrahydroisoquinoline scaffold.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, dissolve the purified N-phenethyl-2-chloroacetamide (1.0 eq) in anhydrous DCM.

-

Addition of Lewis Acid: Cool the solution to 0 °C and add the Lewis acid (e.g., aluminum chloride, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate and the Lewis acid used.

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Wash the combined organic layers with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired tetrahydroisoquinoline.

Process Optimization and Troubleshooting

The success of this synthetic sequence, particularly the intramolecular Friedel-Crafts cyclization, is highly dependent on the reaction conditions. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Cyclization | Insufficiently activated aromatic ring | Consider using a more electron-rich phenethylamine derivative. |

| Deactivated Lewis acid | Ensure the use of anhydrous reagents and solvents. | |

| Intermolecular side reactions | Perform the reaction under high dilution conditions. [3] | |

| Formation of Multiple Products | Carbocation rearrangement (in alkylation) | Acylation is generally preferred to avoid this. If alkylation is necessary, a milder Lewis acid may help. |

| Isomer formation | The position of cyclization is directed by the electronics of the aromatic ring. | |

| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time or temperature, while monitoring for decomposition. |

| Poorly soluble starting material | Choose a solvent in which the starting material is more soluble. |

Scope and Limitations

This synthetic approach is versatile and can be adapted to produce a variety of substituted tetrahydroisoquinolines. The nature of the substituents on both the bromomethylbenzoate and the phenethylamine can be varied to access a library of analogs. However, the success of the intramolecular Friedel-Crafts cyclization is sensitive to the electronic nature of the aromatic ring of the phenethylamine. Electron-donating groups on this ring will facilitate the reaction, while strong electron-withdrawing groups can hinder or prevent cyclization. [4]

Conclusion

The synthesis of tetrahydroisoquinolines from bromomethylbenzoates, while not a single named reaction, is a feasible and practical endeavor for medicinal and organic chemists. The multi-step approach outlined in this guide, culminating in a robust intramolecular Friedel-Crafts cyclization, provides a reliable pathway to this important class of heterocyclic compounds. Careful optimization of the reaction conditions, particularly for the ring-closing step, is crucial for achieving high yields and purity. The versatility of this method makes it a valuable tool for the synthesis of diverse tetrahydroisoquinoline derivatives for drug discovery and development.

References

-

Zarganes-Tzitzikas, T., & Dömling, A. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 929. [5][6]14. Maciver, S., & Capretta, A. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9403–9468. [7]15. Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Pictet-Gams and Pictet-Spengler reactions. Tetrahedron, 36(10), 1279–1300.

Sources

- 1. Lithioarene Cycliacylation and Pd-Catalyzed Aminoethylation/Cyclization to Access Electronically Diverse Saturated Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Pictet-Spengler cyclization precursors and reagents

Executive Summary

The Pictet-Spengler (PS) cyclization remains the premier method for constructing tetrahydro-β-carboline (THBC) and tetrahydroisoquinoline (THIQ) scaffolds—privileged structures in FDA-approved therapeutics (e.g., Tadalafil, Trabectedin). This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for optimizing PS reactions. We focus on controlling the critical iminium ion intermediate, leveraging the "Phosphate Effect" for biomimetic efficiency, and deploying chiral phosphoric acids (CPAs) for enantioselective synthesis.

Precursor Selection & Reactivity Matrix

Success in PS cyclization is dictated by the electronic match between the amine nucleophile and the carbonyl electrophile. The formation of the Spiroindolenine intermediate (in indole systems) is the rate-determining branching point.

Reactivity Decision Matrix

| Component | Class | Reactivity Profile | Strategic Recommendation |

| Amine | Tryptamine (unsub) | High | Standard TFA/DCM protocols work well. |

| 5-Methoxy-tryptamine | Very High | Prone to polymerization. Use mild phosphate buffers or low temp (-20°C). | |

| 5-Nitro-tryptamine | Low | Requires strong acid (TFA/reflux) or microwave irradiation. | |

| Phenethylamine | Moderate | Requires forcing conditions (Dean-Stark) or N-acyl-PS variants. | |

| Carbonyl | Aliphatic Aldehyde | High | Prone to enamine side-products. Add molecular sieves. |

| Aromatic Aldehyde | Moderate | Ideal for asymmetric catalysis (π-stacking with catalyst). | |

| Ketone | Very Low | "Ketone-PS" is difficult.[1] Requires high pressure or specific Lewis acids (e.g., AuCl₃). |

Mechanistic Causality & Pathway Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a spiroindolenine intermediate (C3 attack) followed by a 1,2-migration, rather than a direct C2 attack. This explains why C2-blocked indoles yield spiro-products.

Figure 1: Mechanistic Pathway & Failure Modes

Caption: The bifurcation between productive cyclization (green) and common side reactions (red) depends on acid strength and solvent polarity.

Reagents & Catalytic Strategies

A. The "Phosphate Effect" (Biomimetic Optimization)

Recent studies confirm that phosphate buffers are not merely pH controllers but act as bifunctional catalysts . The phosphate anion stabilizes the iminium intermediate via hydrogen bonding and assists in the deprotonation step during re-aromatization.

-

Application: Use 0.1 M Potassium Phosphate (KPi) buffer (pH 6.0) for acid-sensitive substrates or when "Green Chemistry" metrics are a priority.

B. Asymmetric Organocatalysis (Chiral Phosphoric Acids)

For drug development, enantiopurity is non-negotiable. BINOL-derived Chiral Phosphoric Acids (CPAs) (e.g., TRIP, STRIP) serve as "chiral pockets," activating the iminium ion via H-bonding while sterically blocking one face of the electrophile.

-

Key Insight: The catalyst acidity (pKa) must match the iminium basicity. Stronger N-triflyl phosphoramide catalysts are required for less reactive aliphatic aldehydes.

Detailed Experimental Protocols

Protocol A: Classical Acid-Mediated Synthesis (Scaffold Generation)

Best for: Rapid generation of racemic libraries using robust substrates.

-

Preparation: In a flame-dried round-bottom flask, dissolve Tryptamine (1.0 equiv, e.g., 5 mmol) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Condensation: Add the Aldehyde (1.1 equiv). Add Molecular Sieves (4Å) to sequester water. Stir at Room Temperature (RT) for 30 min.

-

Checkpoint: Monitor by TLC. Disappearance of amine and appearance of a less polar spot indicates imine formation.

-

-

Cyclization: Cool to 0°C. Dropwise add Trifluoroacetic Acid (TFA) (2.0 - 5.0 equiv).

-

Note: For deactivated rings, reflux in Toluene/TFA may be required.

-

-

Workup: Quench with sat. NaHCO₃ (slowly, gas evolution). Extract with DCM (3x). Wash organic layer with Brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Protocol B: Enantioselective Organocatalytic Synthesis

Best for: Lead optimization requiring high ee% (enantiomeric excess).

-

Catalyst Selection: Use (R)-TRIP or (S)-BINOL-PA (5-10 mol%).

-

Solvent System: Anhydrous Toluene or Xylenes (non-polar solvents tighten the ion-pair between catalyst and iminium).

-

Procedure:

-

Mix Tryptamine (1.0 equiv) and Catalyst (0.05 equiv) in Toluene.

-

Add Aldehyde (1.2 equiv) slowly at -78°C or low temperature to maximize enantioselectivity.

-

Add Molecular Sieves (5Å) .

-

-

Reaction: Stir at -30°C to 0°C for 24-48 hours.

-

Validation: Monitor conversion by HPLC/UPLC. Do not raise temperature aggressively, as this erodes ee%.

-

-

Workup: Direct purification via flash chromatography (silica gel can degrade some chiral imines; use neutral alumina if unstable).

Protocol C: Biomimetic Phosphate-Buffered Synthesis

Best for: Labile natural products and "Green" synthesis.

-

Buffer Prep: Prepare 0.1 M Potassium Phosphate buffer, adjusted to pH 6.0.

-

Reaction: Suspend Tryptamine (1.0 equiv) and Aldehyde (1.1 equiv) in the buffer.

-

Incubation: Incubate at 37°C - 50°C with vigorous stirring (emulsion formation).

-

Isolation: The product often precipitates out of the aqueous phase. Filter and wash with cold water. Recrystallize from EtOH.

Workflow Optimization Logic

Figure 2: Experimental Decision Tree

Caption: Step-by-step logic for selecting the optimal protocol based on substrate stability and chirality requirements.

References

-

Original Discovery: Pictet, A., & Spengler, T. (1911).[8][9] Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft. Link

-

Asymmetric Organocatalysis: Seayad, J., Seayad, A. M., & List, B. (2006). Catalytic Asymmetric Pictet-Spengler Reaction.[1][2][9][10][11][12][13] Journal of the American Chemical Society.[11] Link

-

N-Acyl Variation: Taylor, M. S., & Jacobsen, E. N. (2004). Highly Enantioselective Catalytic Acyl-Pictet-Spengler Reactions.[1][2][10][11][12][13] Journal of the American Chemical Society.[11] Link

-

Phosphate Effect: Maresh, J. J., et al. (2008). Strictosidine Synthase: Mechanism of a Pictet-Spengler Catalyzing Enzyme.[4][5][7] Journal of the American Chemical Society.[11] Link

-

Biomimetic Protocols: Pesnot, T., et al. (2011). Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids. Chemical Communications. Link

-

Review of Applications: Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Link

Sources

- 1. Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03250F [pubs.rsc.org]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. "Strictosidine synthase: Mechanism of a Pictet-Spengler catalyzing enzy" by Justin J. Maresh, Lesley Ann Giddings et al. [scholarworks.smith.edu]

- 5. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 6. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Highly enantioselective catalytic acyl-pictet-spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Application Note: Heterocycle Formation Using ortho-Bromomethyl Benzoates

[1][2]

Abstract

Methyl 2-(bromomethyl)benzoate (CAS 2417-73-4) is a bifunctional building block that serves as a linchpin in the synthesis of fused bicyclic heterocycles.[1] Its unique structure combines a highly electrophilic benzylic bromide with a proximal ester, enabling rapid access to isoindolinones (phthalimidines) and isochroman-1-ones (isocoumarins).[1][2] This guide outlines optimized protocols for these transformations, emphasizing reaction causality, safety handling of lachrymatory intermediates, and scalable workflows for drug discovery applications.[2]

Core Chemistry & Reactivity Profile

The utility of ortho-bromomethyl benzoates lies in their ability to undergo cascade sequences.[1] The benzylic bromide is significantly more reactive (

-

Step 1 (

): Rapid displacement of the bromide by a nucleophile (N, O, or C).[2] -

Step 2 (Cyclization): Intramolecular nucleophilic acyl substitution at the ester, releasing methanol.[1]

Divergent Synthetic Pathways

The choice of nucleophile dictates the scaffold formed:

-

Primary Amines (

) -

Alkynes + Pd(0)

Isochroman-1-ones (via Carbopalladation/Oxypalladation).[1][2] -

Hydroxides/Water

Phthalides (via Hydrolysis/Lactonization).[1]

Figure 1: Divergent synthesis pathways from methyl 2-(bromomethyl)benzoate based on nucleophile selection.[2]

Critical Safety Advisory

Hazard Class: Lachrymator / Corrosive

-

Risk: Methyl 2-(bromomethyl)benzoate is a potent lachrymator (tear gas agent) and causes severe skin/eye burns.[1][2]

-

Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Spills should be treated with dilute aqueous ammonia or 5% sodium thiosulfate to quench the alkyl bromide before cleaning.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2]

Protocol A: Synthesis of N-Substituted Isoindolinones

This protocol describes the synthesis of N-benzylisoindolin-1-one. It is adaptable to a wide range of primary amines (alkyl, aryl, heteroaryl).[2]

Mechanism

The reaction proceeds via an intermolecular

Figure 2: Sequential mechanism for isoindolinone formation.

Materials

-

Benzylamine (1.2 equiv)[2]

-

Triethylamine (

) (2.0 equiv)[2] -

Methanol (anhydrous preferred, 0.2 M concentration)[2]

Step-by-Step Procedure

-

Setup: In a fume hood, charge a round-bottom flask with Methyl 2-(bromomethyl)benzoate (229 mg, 1.0 mmol) and a magnetic stir bar.

-

Solvent Addition: Add Methanol (5.0 mL). Note: Anhydrous methanol prevents competitive hydrolysis to phthalide.

-

Reagent Addition: Add Triethylamine (280 µL, 2.0 mmol) followed by dropwise addition of Benzylamine (131 µL, 1.2 mmol).

-

Observation: The reaction is exothermic; mild warming may be observed.[1]

-

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Workup:

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

Typical Yield: 80–95%

Protocol B: Palladium-Catalyzed Synthesis of Isochroman-1-ones

This advanced protocol utilizes a cascade alkynylation/cyclization to form 3-substituted isocoumarins, valuable scaffolds in natural product synthesis.[1]

Materials

-

Terminal Alkyne (e.g., Phenylacetylene) (1.5 equiv)[2]

- (5 mol%)[2]

- (10 mol%)[2]

-

Base:

(2.0 equiv)[2] -

Solvent: Toluene (anhydrous)[2]

Step-by-Step Procedure

-

Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Charging: Add

(11 mg, 0.05 mmol), -

Substrates: Add Methyl 2-(bromomethyl)benzoate (229 mg, 1.0 mmol) and Phenylacetylene (165 µL, 1.5 mmol).

-

Solvent: Add Toluene (5 mL) and seal the vial with a crimp cap/septum.

-

Reaction: Heat the block to 100 °C for 12 hours.

-

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Isoindolinone) | Hydrolysis to phthalide | Ensure solvent is dry; avoid water in the reaction mixture. Use excess amine.[1] |

| Incomplete Conversion | Steric hindrance | For bulky amines (e.g., tert-butylamine), switch solvent to Toluene and reflux (110 °C).[2] |

| Side Product Formation | Dialkylation | Use a slight excess of amine (1.1–1.2 equiv) to favor mono-alkylation, but avoid large excesses if the amine is expensive.[2] |

| Dark/Tarred Reaction | Oxidation of amine | Degas solvents if using electron-rich anilines.[1] Perform under |

References

-

General Reactivity & Synthesis

-

Isoindolinone Formation

-

Isochromanone Formation

-

Safety Data

Sources

- 1. prepchem.com [prepchem.com]

- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]

- 11. Exploring the Scope of a New Cascade Reaction – Office of Undergraduate Research [our.auburn.edu]

- 12. durhamtech.edu [durhamtech.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: A Guide to the Scalable Synthesis of Dimethoxybenzyl Bromide Esters

Abstract: Dimethoxybenzyl bromide esters and their precursors, the dimethoxybenzyl bromides, are pivotal reagents in modern organic synthesis, particularly valued as protecting groups for alcohols and carboxylic acids and as key intermediates in the synthesis of pharmacologically active molecules. Their utility stems from the electron-donating methoxy groups, which enhance the stability of the benzylic carbocation, facilitating both their introduction and subsequent cleavage under specific, often mild, conditions. This guide provides a comprehensive overview of scalable synthetic strategies, a detailed, field-proven protocol for a robust synthesis, and critical insights into reaction mechanisms, safety, and purification to empower researchers in drug development and chemical synthesis.

Strategic Overview of Synthetic Methodologies

The synthesis of dimethoxybenzyl bromides, the direct precursors to their corresponding esters, can be broadly approached from two primary starting materials: dimethoxytoluenes or dimethoxybenzyl alcohols. The choice of strategy is dictated by starting material cost, desired isomeric purity, scalability, and safety considerations.

1.1. Benzylic Bromination of Dimethoxytoluenes

Direct bromination at the benzylic position of a dimethoxytoluene offers a direct route. The reaction typically employs N-Bromosuccinimide (NBS) as a bromine source, with a radical initiator like azobisisobutyronitrile (AIBN) or photochemical activation.[1][2][3]

-

Mechanism & Rationale: This is a free-radical halogenation. The reaction is initiated to form a bromine radical, which abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical.[1] This radical then reacts with a bromine source (Br₂ generated in situ from NBS) to yield the product.[1][3] NBS is preferred over diatomic bromine (Br₂) for this transformation because it maintains a very low concentration of Br₂ and HBr, minimizing competitive electrophilic aromatic substitution (aryl bromination) on the electron-rich dimethoxybenzene ring.[1][3]

-

Challenges & Selectivity: The powerful activating effect of two methoxy groups can sometimes lead to competitive and undesired bromination on the aromatic ring, even with NBS.[4][5] For instance, the reaction of 3,5-dimethoxytoluene with NBS can yield a mixture of aryl bromination products instead of the desired 3,5-dimethoxybenzyl bromide.[4] Careful control of reaction conditions is paramount.

1.2. Bromination of Dimethoxybenzyl Alcohols

This is often the most reliable and high-yielding method for scalable synthesis. The hydroxyl group of a dimethoxybenzyl alcohol is converted into a good leaving group, which is subsequently displaced by a bromide ion.

-

Common Reagents & Rationale:

-

Phosphorus Tribromide (PBr₃): A highly effective reagent that reacts with the alcohol to form a phosphite ester intermediate, which is an excellent leaving group for an subsequent Sₙ2 attack by the bromide ion.[6][7] This method is often clean, high-yielding, and proceeds under mild conditions (e.g., 0 °C).

-

Hydrobromic Acid (HBr): A strong acid that protonates the hydroxyl group, converting it into water—a good leaving group. This is typically used for simple benzyl alcohols but can be effective for activated systems.[8]

-

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, converts the alcohol into the bromide under mild, neutral conditions. It is particularly useful for sensitive substrates.[9]

-

1.3. Specialized Multi-Step and One-Pot Syntheses

For specific, highly substituted isomers, such as the 2-bromo-4,5-dimethoxybenzyl bromide used in the synthesis of Pinaverium Bromide, more complex routes are employed.[10][11] One patented, scalable method starts from 3,4-dimethoxytoluene and uses a one-pot, two-step bromination. First, an electrophilic aromatic bromination is performed, followed by a free-radical benzylic bromination in the same vessel.[10][11] This approach is cost-effective by starting from a cheaper raw material but requires precise control to manage selectivity.[10][11]

Data Presentation: Comparison of Synthetic Routes

| Method | Starting Material | Key Reagents | Typical Yield | Scalability & Cost | Advantages | Disadvantages |

| Benzylic Bromination | Dimethoxytoluene | NBS, Radical Initiator | 50-80% | Moderate; NBS can be costly on a large scale. | Atom-economical, fewer steps. | Risk of competing aryl bromination, potential for byproducts.[4][5] |

| Alcohol Bromination | Dimethoxybenzyl Alcohol | PBr₃, Et₂O | 85-95% | Excellent; Alcohols are often accessible. | High yield, clean reaction, mild conditions.[6][7] | Requires an additional step if starting from toluene or aldehyde. |

| One-Pot Synthesis | Dimethoxytoluene | Bromate/Bromide, H₂SO₄, Initiator | ~85% | Excellent; Uses inexpensive raw materials.[11] | High efficiency, cost-effective for specific isomers. | Complex procedure requiring tight control of two distinct reaction types.[10] |

Detailed Protocol: Scalable Synthesis of 3,4-Dimethoxybenzyl Bromide from 3,4-Dimethoxybenzyl Alcohol

This protocol details a trusted and scalable method using phosphorus tribromide. It is chosen for its high efficiency, operational simplicity, and the relative stability of the target compound compared to other isomers.[6]

Materials and Equipment

-

Reagents: 3,4-Dimethoxybenzyl alcohol, Phosphorus tribromide (PBr₃), Diethyl ether (Et₂O, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer and stir bar, ice-water bath, separatory funnel, rotary evaporator, standard laboratory glassware.

Safety Precautions

-

Benzyl bromides are potent lachrymators and are corrosive. All manipulations must be performed in a well-ventilated fume hood.[12][13]

-

Personal Protective Equipment (PPE) is mandatory: Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (inspect gloves before use).[14][15]

-

PBr₃ is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-